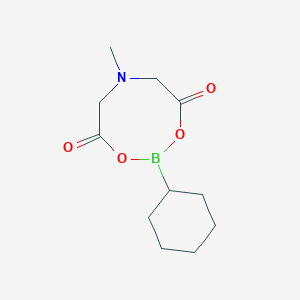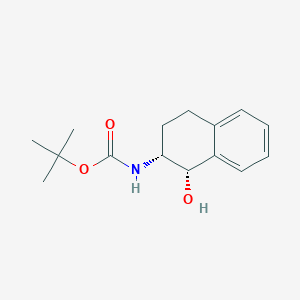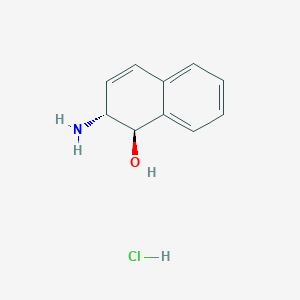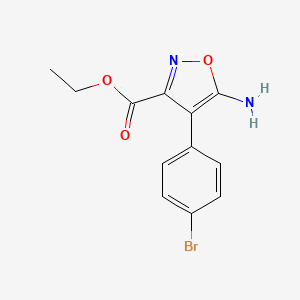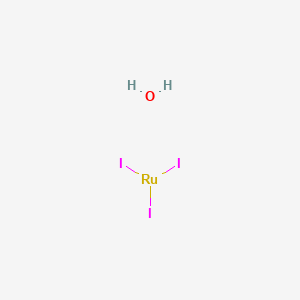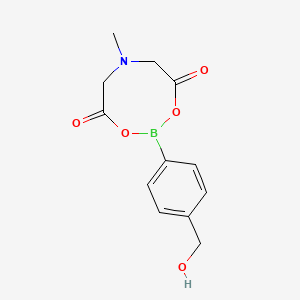![molecular formula C30H36Br2N2O4 B1512903 2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone CAS No. 926643-78-9](/img/structure/B1512903.png)
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Overview
Description
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide is an organic compound with the molecular formula C30H36Br2N2O4. It is a solid at room temperature and appears as a white to light orange or yellow powder to crystal . This compound is known for its high purity, typically greater than 98.0% as determined by HPLC .
Preparation Methods
The synthesis of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves the condensation reaction of naphthalene tetracarboxylic dianhydride with octylamine, followed by bromination . The reaction conditions typically require a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form naphthalene tetracarboxylic acid derivatives or reduction to form naphthalene tetracarboxylic diimide derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imides or esters.
Scientific Research Applications
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide has several scientific research applications:
Organic Semiconductors: It is used as a building block for organic semiconductors due to its electron-accepting properties.
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic devices, enhancing their efficiency.
Organic Light-Emitting Diodes (OLEDs): It is employed in OLEDs to improve their performance and stability.
Biological Studies: The compound is used in biological studies to investigate its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide involves its electron-accepting properties, which make it suitable for use in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, facilitating the transport of electrons . This interaction is crucial for its applications in organic semiconductors and photovoltaic devices .
Comparison with Similar Compounds
2,6-Dibromo-N,N’-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide can be compared with similar compounds such as:
2,6-Dibromo-N,N’-bis(2-ethylhexyl)-1,84,5-naphthalenetetracarboxdiimide: This compound has similar electron-accepting properties but different alkyl chains, which can affect its solubility and electronic properties.
4,9-Dibromo-2,7-dioctyl-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound has a similar core structure but different substituents, leading to variations in its electronic and optical properties.
Properties
IUPAC Name |
2,9-dibromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Br2N2O4/c1-3-5-7-9-11-13-15-33-27(35)19-17-22(32)26-24-20(18-21(31)25(23(19)24)29(33)37)28(36)34(30(26)38)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBFDNZMQEBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCC)Br)C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)

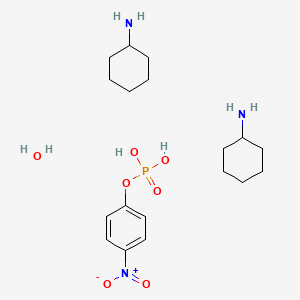
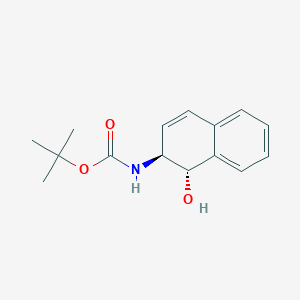

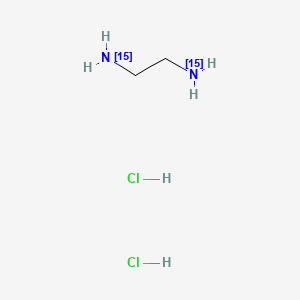
![2,2-Dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)
